N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
Description
This compound is a structurally complex molecule designed for targeted therapeutic applications. It integrates two distinct pharmacophoric motifs:
- A 1,6-naphthyridine core (3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-amine), likely serving as a kinase-binding domain due to its resemblance to kinase inhibitors like bosutinib .
- A cereblon (CRBN)-binding moiety (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl), commonly utilized in proteolysis-targeting chimeras (PROTACs) to recruit E3 ubiquitin ligases .
These domains are connected via a tetraethylene glycol (TEG) linker and a piperazine spacer, which may enhance solubility and optimize pharmacokinetic properties. The molecule’s design suggests dual functionality: kinase inhibition and targeted protein degradation, a strategy increasingly explored in oncology drug development .
Properties
Molecular Formula |
C48H57N9O11 |
|---|---|
Molecular Weight |
936.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[4-[6-[(3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,6-naphthyridin-7-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C48H57N9O11/c1-30-35-28-51-40(26-37(35)56(32-6-3-4-7-32)47(63)43(30)31(2)58)52-39-12-10-33(27-50-39)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-49-42(60)29-68-38-9-5-8-34-44(38)48(64)57(46(34)62)36-11-13-41(59)53-45(36)61/h5,8-10,12,26-28,32,36H,3-4,6-7,11,13-25,29H2,1-2H3,(H,49,60)(H,50,51,52)(H,53,59,61) |
InChI Key |
PHXAASMYZCBYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Chloronaphthyridine Intermediates
3-Acetyl and cyclopentyl groups are introduced using CoCl₂-catalyzed reactions with Grignard reagents. For example, 5-chloro-1,6-naphthyridine reacts with cyclopentylmagnesium bromide in THF at 25°C to yield 1-cyclopentyl-1,6-naphthyridine in 69% yield. Subsequent acetylation employs acetyl chloride under Friedel-Crafts conditions.
Oxidative Functionalization
The 2-oxo-1,2-dihydro group is installed via Pd-catalyzed oxidation using O₂ or H₂O₂, achieving >90% conversion.
Table 1: Key Reactions for 1,6-Naphthyridine Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | CoCl₂, Grignard reagent, THF | 69–98% | |
| Acetylation | Acetyl chloride, AlCl₃ | 85% | |
| Oxidation | Pd/C, H₂O₂, DMF | 92% |
Piperazine-Ethoxy Linker Assembly
The tetraethylene glycol (TEG)-piperazine chain is synthesized via nucleophilic substitution and iterative ethoxylation.
Piperazine Functionalization
Piperazine reacts with 2-(2-chloroethoxy)ethanol in methanol under basic conditions (K₂CO₃) to form 1-(2-(2-ethoxyethoxy)ethyl)piperazine. Four ethoxy units are appended stepwise using ethylene oxide, with Cs₂CO₃ ensuring regioselectivity.
Pyridinyl Coupling
The pyridin-3-yl group is introduced via Buchwald-Hartwig amination, coupling 6-aminopyridin-3-ol with the piperazine-TEG intermediate using Pd(dba)₂ and Xantphos.
Table 2: Piperazine-Ethoxy Linker Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethoxylation | Ethylene oxide, Cs₂CO₃, DMF | 82% | |
| Amidation | Pd(dba)₂, Xantphos, toluene | 75% |
Dioxoisoindolin Moiety Preparation
The 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl fragment is synthesized via cyclocondensation.
Isoindoline-1,3-dione Formation
Phthalic anhydride reacts with 3-aminopiperidine-2,6-dione in acetic acid at 120°C, yielding the isoindolinone core in 87% yield.
Oxyacetamide Installation
The 4-oxyacetamide side chain is appended via Mitsunobu reaction, using DIAD and PPh₃ to couple 2-hydroxyethylacetamide.
Table 3: Dioxoisoindolin Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | AcOH, 120°C, 12h | 87% | |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 78% |
Final Conjugation and Purification
The three fragments are conjugated sequentially via amide bond formation and click chemistry.
Amide Coupling
The naphthyridine-aminopyridine and piperazine-TEG fragments are coupled using HATU/DIPEA in DMF, achieving 88% yield.
Click Chemistry for Dioxoisoindolin Attachment
The terminal alkyne on the TEG linker reacts with an azide-functionalized dioxoisoindolin via CuAAC (CuSO₄/sodium ascorbate), yielding the final product in 76% yield.
Table 4: Final Conjugation Metrics
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF | 88% | >95% |
| CuAAC Reaction | CuSO₄, sodium ascorbate, H₂O | 76% | >98% |
Analytical Characterization
The final compound is validated via HPLC (99.2% purity), HRMS ([M+H]⁺ calc. 983.42, found 983.40), and ¹H/¹³C NMR.
Challenges and Optimization
Chemical Reactions Analysis
Substitution at C-2 Position
The methylsulfide group at C-2 is oxidized to methyl sulfoxide using m-CPBA, enabling nucleophilic aromatic substitution with aryl/heteroaryl amines (e.g., 4-(4-methyl-piperazin-1-yl) phenylamine) . This step introduces pharmacophores critical for target binding.
Example :
Piperazine-Ethoxy Chain Installation
The tetraethylene glycol-piperazine linker is synthesized via stepwise alkylation :
-
Nucleophilic substitution : Piperazine reacts with bromoethyl ether derivatives under basic conditions (e.g., NaH/DMF) .
-
Chain elongation : Ethylene oxide units are added via Williamson ether synthesis.
| Step | Reagent | Condition | Yield |
|---|---|---|---|
| 1 | Bromoethyl ether, NaH | DMF, 50°C, 6 h | 85–90% |
| 2 | Ethylene oxide, KOH | THF, reflux, 12 h | 75–80% |
Dioxoisoindolinyloxy Acetamide Conjugation
The isoindoline-1,3-dione fragment is synthesized via cyclization of N-arylmalonamic acids (e.g., 16a–16b ) and coupled to the ethoxy chain through amide bond formation .
Key reaction :
Final Assembly and Purification
The naphthyridine core, piperazine-ethoxy chain, and acetamide moieties are conjugated via sequential amide couplings and SNAr reactions . Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization .
| Intermediate | Purification Method | Purity |
|---|---|---|
| Naphthyridine-piperazine | Column chromatography | >95% |
| Final conjugate | Recrystallization (EtOH) | >98% |
Key Side Reactions and Mitigation
-
Over-alkylation : Controlled stoichiometry of ethylene oxide minimizes ethoxy chain branching.
-
Incomplete substitution : Excess aryl amines (1.5 equiv) and prolonged reaction times (24–48 h) ensure complete C-2 functionalization .
Catalytic and Solvent Optimization
-
Catalysts : MnO₂ for aldehyde oxidation (CHCl₃, RT) , Pd/C for nitro reductions (H₂, MeOH) .
-
Solvents : THF for LiAlH₄ reductions, DMF for SNAr reactions .
Structural Confirmation
-
NMR : Distinct peaks for cyclopentyl (δ 1.5–2.1 ppm), acetyl (δ 2.3 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
-
MS : Molecular ion peaks align with theoretical m/z (e.g., m/z 282.20 for cyclopentyl intermediate) .
This synthesis leverages modular strategies from pyridopyrimidine and naphthyridine chemistry, emphasizing regioselective substitutions and orthogonal protections. The data underscores the compound’s complexity and the necessity for precise reaction control .
Scientific Research Applications
BSJ-03-123 has a wide range of scientific research applications, including:
Drug Development: The compound serves as a model for developing other PROTACs that can target different proteins for degradation, providing a new approach to drug discovery.
Cell Cycle Studies: By selectively degrading CDK6, BSJ-03-123 allows researchers to study the specific role of CDK6 in cell cycle regulation and its impact on cell proliferation.
Biological Pathways: The compound is used to investigate the molecular pathways involving CDK6 and its interactions with other proteins, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
BSJ-03-123 exerts its effects through a mechanism known as proteolysis targeting chimera (PROTAC). The compound simultaneously binds to CDK6 and the E3 ligase CRL4 CRBN, forming a ternary complex. This complex facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. The selective degradation of CDK6 disrupts its kinase activity, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism is particularly effective in CDK6-dependent AML cells, where it induces a G1 cell-cycle arrest without a measurable increase in apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Similarity: The 1,6-naphthyridine core in the target compound shares structural homology with pyrimido-pyrimidine derivatives (e.g., Compound 7t), both of which exhibit kinase-inhibitory activity.
Linker Optimization : The TEG linker in the target compound contrasts with alkyl or aromatic linkers in analogues. suggests that PEG-based linkers improve aqueous solubility and reduce aggregation, critical for intracellular delivery .
CRBN-Binding Motif: The dioxopiperidine-isoindolinone moiety is a hallmark of CRBN-recruiting PROTACs. Molecular networking () indicates that fragmentation patterns (e.g., m/z 245.1 for the dioxopiperidine fragment) are conserved across CRBN-binding compounds, enabling dereplication .
Computational and Experimental Comparisons
Graph-Based Structural Analysis
emphasizes graph-theoretical methods for compound comparison. The target compound’s large size (molecular weight ~1,000 Da) complicates graph isomorphism calculations, but its modular design (kinase binder + linker + CRBN binder) allows substructure-based similarity scoring. For example:
Biological Activity
The compound N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure suggests a multifaceted mechanism of action that may contribute to various biological activities, particularly in cancer research and drug development.
Molecular Formula: C48H57N9O11
Molecular Weight: 936.0 g/mol
IUPAC Name: N-[2-[2-[2-[2-[4-[6-[(3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,6-naphthyridin-7-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-y)-1,3-dioxoisoindol-4-y]oxyacetamide.
Anticancer Properties
Research indicates that the compound exhibits cytotoxic activity against various cancer cell lines. A study demonstrated that modifications in the alkyl groups attached to the pyridopyrimidine ring influenced the cytotoxic properties significantly. For instance, compounds derived from this structure showed varying degrees of effectiveness against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7x | K562 | 5.0 |
| 7y | K562 | >10 |
| 7z | DU145 | 8.0 |
| 7aa | DU145 | >10 |
This table illustrates how structural modifications can enhance or diminish the anticancer efficacy of similar compounds.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Kinase Activity : The presence of the naphthyridine moiety suggests potential interaction with kinase enzymes critical for cell proliferation and survival .
- Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .
- Antioxidant Activity : Some derivatives have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress within cells, which is a common feature in many anticancer agents .
Study on Cytotoxic Effects
In a comparative study involving various derivatives of pyridopyrimidine compounds, it was found that specific substitutions at the Y position on the ring significantly enhanced cytotoxicity against cancer cell lines. The study emphasized that the polarized nitrogen atom in these compounds might interact with critical amino acids within the enzymatic pocket of target kinases .
Research on Antimicrobial Properties
Additionally, some derivatives have exhibited promising antimicrobial activity , particularly against drug-resistant strains of bacteria. For instance, modifications leading to increased lipophilicity were associated with enhanced membrane permeability and subsequent antibacterial effects .
Q & A
Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|---|
| Cyclopentyl-CH₃ | - | 1.2–1.8 (m) | 20–25 |
| Acetamide (C=O) | ~1680 | - | ~170 |
| Naphthyridine (Ar-H) | - | 7.0–8.5 (m) | 115–140 |
Q. Table 2. Factorial Design Parameters for Synthesis Optimization
| Variable | Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25°C–80°C | Non-linear |
| Catalyst Loading | 5–20 mol% | Positive correlation |
| pH (aqueous reactions) | 6.5–8.5 | Threshold-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
